![molecular formula C22H20N4OS B3297754 N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide CAS No. 896280-79-8](/img/structure/B3297754.png)
N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
Overview
Description
N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide, also known as DPP-IV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP-IV inhibitor is an enzyme inhibitor that has been found to have a significant impact on the regulation of glucose metabolism, making it a potential candidate for the treatment of diabetes mellitus.
Mechanism of Action
N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor works by inhibiting the activity of dipeptidyl peptidase-IV, an enzyme that is responsible for the degradation of incretin hormones. Incretin hormones are responsible for stimulating the release of insulin in response to glucose, and by inhibiting their degradation, N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor can increase insulin secretion and improve glucose metabolism.
Biochemical and Physiological Effects
Research has shown that N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor can have a significant impact on glucose metabolism, leading to improved glucose tolerance and insulin sensitivity. Additionally, N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor has been found to have anti-inflammatory effects and can improve endothelial function, making it a potential candidate for the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor in lab experiments is its specificity for dipeptidyl peptidase-IV, which allows for targeted inhibition of this enzyme. Additionally, N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor has a relatively low toxicity profile, making it a safe option for use in lab experiments. However, one limitation of using N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
Future Directions
There are several potential future directions for research on N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor. One area of interest is the development of more potent and selective inhibitors of dipeptidyl peptidase-IV, which could lead to improved therapeutic outcomes. Additionally, research is needed to further elucidate the mechanisms by which N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor exerts its effects on glucose metabolism and to identify potential side effects associated with long-term use. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor in the treatment of diabetes mellitus and other metabolic disorders.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of diabetes mellitus. Research has shown that N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor can improve glucose tolerance and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes mellitus.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-10-16(2)12-18(11-15)23-21(27)14-28-22-9-8-20-24-19(13-26(20)25-22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXQFIKJKDSBQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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